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molecular formula C15H30OSi B8519282 Triethyl[(4-methyloct-1-YN-4-YL)oxy]silane CAS No. 58682-77-2

Triethyl[(4-methyloct-1-YN-4-YL)oxy]silane

Cat. No. B8519282
M. Wt: 254.48 g/mol
InChI Key: ZXZZCIPPFNOCET-UHFFFAOYSA-N
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Patent
US04415501

Procedure details

A solution of 175.8 g of 4-hydroxy-4-methyl-1-octyne (U.S. Pat. No. 4,233,231 ), 112.1 g of imidazole and 625 ml of dry dimethylformamide (DMF) was stirred under dry nitrogen and 207.9 g of triethylchlorosilane added. The resulting homogenous solution was stirred at 50°-55° for 19 hours, then cooled to 25° C. and partitioned between hexane and water. The hexane layer was washed three times with water, then dried over anhydrous magnesium sulfate (MgSO4), and hexane evaporated in vacuo. The concentrate was distilled to yield 94.7% of the title compound as a colorless liquid, bp 60°-61° C. (0.20 mm Hg).
Quantity
175.8 g
Type
reactant
Reaction Step One
Quantity
112.1 g
Type
reactant
Reaction Step Two
Quantity
625 mL
Type
solvent
Reaction Step Two
Quantity
207.9 g
Type
reactant
Reaction Step Three
Yield
94.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:10])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][C:4]#[CH:5].N1C=CN=C1.[CH2:16]([Si:18]([CH2:22][CH3:23])([CH2:20][CH3:21])Cl)[CH3:17]>CN(C)C=O>[CH3:10][C:2]([O:1][Si:18]([CH2:22][CH3:23])([CH2:20][CH3:21])[CH2:16][CH3:17])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][C:4]#[CH:5]

Inputs

Step One
Name
Quantity
175.8 g
Type
reactant
Smiles
OC(CC#C)(CCCC)C
Step Two
Name
Quantity
112.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
625 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
207.9 g
Type
reactant
Smiles
C(C)[Si](Cl)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting homogenous solution was stirred at 50°-55° for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between hexane and water
WASH
Type
WASH
Details
The hexane layer was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (MgSO4), and hexane
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The concentrate was distilled

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC(CC#C)(CCCC)O[Si](CC)(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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